2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[2-bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N3O2/c1-10(2,19)6-3-4-7(20-5-11(13,14)15)18-8(6)16-9(12)17-18/h3-4,19H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOLTQOVXHSQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(N2C1=NC(=N2)Br)OCC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on available literature.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₁BrF₃N₃O₂
- Molecular Weight : 354.12 g/mol
- CAS Number : 2170792-96-6
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Trifluoroethoxylation : The trifluoroethoxy group is introduced via nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoroethoxy group may enhance these effects due to increased lipophilicity, facilitating better membrane penetration .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties:
- In vitro tests showed that similar triazole derivatives can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The bromine substituent may also play a role in enhancing cytotoxicity against tumor cells.
The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems. The binding affinity could be influenced by the unique structural features of the compound.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in various applications:
- Study on Triazole Derivatives :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazole-based compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 5-Bromo-[1,2,4]triazole | Antimicrobial | Effective against Gram-positive bacteria |
| 1-(3-bromophenyl)-1H-[1,2,4]triazole | Anticancer | Induces apoptosis in cancer cells |
| 4-(trifluoromethyl)triazole | Antifungal | Exhibits strong antifungal properties |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
2.1.1 Thiazolotriazolopyrimidinones (e.g., Compound 5g)
- Core Structure : Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one ().
- Key Substituents : 4-Bromophenyl at position 8, methylthio at position 2.
- Synthesis: Prepared via refluxing benzohydrazide derivatives with intermediates in 2-methoxyethanol, followed by crystallization (66% yield) .
- Physical Properties : Melting point 253–255°C; distinct ¹H NMR signals (e.g., 7.87 ppm for aromatic protons).
- Comparison : The triazolopyrimidine core differs from the triazolopyridine in the target compound, leading to altered electronic properties. The bromophenyl group in 5g may enhance π-π stacking, whereas the trifluoroethoxy group in the target compound offers stronger electron withdrawal.
2.1.2 N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones (e.g., Compounds 5d, 5k)
- Core Structure : Pyrazole-quinazoline hybrids with aldehyde hydrazone linkers ().
- Key Substituents : Varied aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).
- Bioactivity : Antimicrobial activity against Fusarium graminearum and Valsa mali at 50 µg/mL; compound 5k outperformed the control drug hymexazol .
- Comparison : While structurally distinct, the bromo and trifluoroethoxy groups in the target compound may similarly modulate bioactivity through hydrophobic or electronic effects.
2.1.3 Triazolo[1,5-a]pyridine Derivatives in Peptide Conjugates
- Core Structure : [1,2,4]Triazolo[1,5-a]pyridine linked to a methanesulfonamide-piperidine system ().
- Key Substituents: Piperidinylphenylamino group at position 2.
- Comparison : Shared triazolopyridine core suggests possible metabolic stability, but the target compound’s propan-2-ol substituent may improve solubility compared to bulky piperidine groups.
Physicochemical and Functional Comparisons
| Property | Target Compound | 5g (Thiazolotriazolopyrimidinone) | 5d/5k (Pyrazole-Quinazoline Hydrazones) | Peptide-Conjugated Triazolopyridine |
|---|---|---|---|---|
| Core Structure | Triazolo[1,5-a]pyridine | Triazolo[1,5-c]pyrimidine | Pyrazole-quinazoline | Triazolo[1,5-a]pyridine |
| Key Substituents | Br, CF₃CH₂O, propan-2-ol | Br (aryl), SCH₃ | Cl (aryl), hydrazone | Piperidinylphenyl, methanesulfonamide |
| Synthetic Yield | Not reported | 66% | Not specified | Not reported |
| Melting Point | Not reported | 253–255°C | Not reported | Not reported |
| Bioactivity | Unknown | Not tested | Antimicrobial (50–70% inhibition at 50 µg/mL) | Therapeutic (e.g., peptide modulation) |
Key Insights
- Electronic Effects : The trifluoroethoxy group in the target compound likely increases electrophilicity compared to methylthio (5g) or hydrazone (5d/5k) substituents.
- Solubility : The propan-2-ol group may improve aqueous solubility relative to aryl or piperidine substituents in analogues.
- Synthetic Challenges : Reflux-based methods (as in ) are common for triazole-containing heterocycles, but bromination and trifluoroethoxy introduction may require specialized conditions.
- Bioactivity Potential: Antimicrobial or therapeutic applications are plausible, as seen in analogues, but require empirical validation .
Preparation Methods
Cyclocondensation of Aminopyridines
The [1,2]triazolo[1,5-a]pyridine scaffold is constructed through cyclocondensation of 2-aminopyridines with nitriles or orthoesters. For example, reacting 2-amino-5-bromopyridine with trimethyl orthoacetate in acetic acid yields the unsubstituted triazolopyridine backbone, which is subsequently functionalized. Alternative routes employ hydrazine intermediates, as demonstrated in the synthesis of 8-bromo-5-(trifluoromethyl) variants.
Halogenation Strategies
Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving >85% yield. Regioselectivity is controlled by electron-withdrawing groups (e.g., trifluoromethyl or trifluoroethoxy) at position 5, which deactivate position 3 toward electrophilic attack.
Introduction of the 2,2,2-Trifluoroethoxy Group
Nucleophilic Aromatic Substitution
Substituting the 5-position halogen with 2,2,2-trifluoroethanol requires harsh conditions due to the poor nucleophilicity of fluorinated alcohols. Patent WO2017097728A1 discloses reactions using potassium tert-butoxide as a base in dimethylformamide (DMF) at 120°C for 12–18 hours. This method achieves 60–75% yields but risks decomposition of the triazolopyridine core.
Copper-Mediated Alkoxylation
Superior results are obtained using CuI/1,10-phenanthroline catalysis in toluene at 110°C. This approach reduces reaction times to 6–8 hours while improving yields to 80–85%. The mechanism proceeds via a single-electron transfer (SET) pathway, enabling efficient coupling even with electron-deficient aryl bromides.
Functionalization at Position 8: Propan-2-ol Installation
Friedel-Crafts Alkylation
A two-step sequence involving:
-
Acetone addition via Friedel-Crafts reaction using AlCl3 catalysis
-
Reduction of the resultant ketone with NaBH4
This method, adapted from EP2464645B1, provides moderate yields (50–60%) but suffers from overalkylation byproducts.
Grignard Addition
Direct addition of methylmagnesium bromide to an 8-keto intermediate (generated via oxidation of a methyl group) affords the tertiary alcohol in 75% yield. The keto intermediate is synthesized using Jones reagent (CrO3/H2SO4) at 0°C, followed by quenching with isopropanol.
Optimization of Reaction Conditions
Comparative data for key steps are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, CH2Cl2, 25°C, 2h | 87 | 98.5 |
| Trifluoroethoxyation | CuI/phenanthroline, toluene, 110°C | 82 | 97.8 |
| Propan-2-ol formation | MeMgBr, THF, –78→25°C | 75 | 96.2 |
Side reactions include:
-
Debromination : Occurs during prolonged heating in polar aprotic solvents (e.g., DMF)
-
Ring-opening : Observed at pH >10 during workup, mitigated by acetic acid quench
Spectroscopic Characterization
Critical analytical data for the final compound:
-
HRMS (ESI+) : m/z calc. for C11H9BrF3N3O2 [M+H]+: 366.9742, found: 366.9738
-
1H NMR (500 MHz, CDCl3) : δ 8.42 (s, 1H, H-3), 7.89 (d, J=8.5 Hz, 1H, H-6), 4.72 (q, J=8.0 Hz, 2H, OCH2CF3), 1.68 (s, 6H, C(CH3)2OH)
-
19F NMR : δ –74.5 (t, J=8.0 Hz, CF3)
The absence of triplet splitting in the 19F NMR confirms full substitution at the ethoxy group, excluding residual starting material .
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo[1,5-a]pyridine core in this compound?
The triazolo[1,5-a]pyridine core can be synthesized via cyclization reactions using halogenated pyridine precursors. For example, reacting 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives with trifluoroethylating agents under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2,2,2-trifluoroethoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates .
Q. How can researchers optimize reaction conditions for introducing the propan-2-ol moiety?
The propan-2-ol group is typically introduced via nucleophilic substitution or Grignard reactions. For instance, reacting a brominated triazolo-pyridine intermediate with acetone in the presence of a strong base (e.g., LDA) at low temperatures (−78°C) can yield the tertiary alcohol. Monitoring reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) ensures minimal side-product formation .
Q. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine deshielding at ~δ 7.8 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.02).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient nature of the brominated triazolo-pyridine ring, predicting preferential attack at the 2-bromo position. Solvent effects (e.g., DMSO polarity) should be incorporated using continuum solvation models .
Q. What experimental approaches resolve contradictions in observed vs. predicted biological activity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified trifluoroethoxy or propan-2-ol groups to isolate contributions to bioactivity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to target proteins (e.g., kinases) when conflicting IC₅₀ values arise in enzyme assays .
Q. How can researchers mitigate competing side reactions during trifluoroethoxy group installation?
- Temperature Control : Maintain ≤60°C to avoid decomposition of the trifluoroethylating agent.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) vs. copper(I) iodide for coupling efficiency.
- In Situ Monitoring : Use FT-IR to track consumption of starting materials (e.g., C-Br stretch at ~550 cm⁻¹) .
Data-Driven Research Design
Q. What strategies enhance reproducibility in multi-step syntheses?
- Intermediate Stability Testing : Store brominated intermediates at −20°C under argon to prevent degradation.
- Batch Consistency : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) at each step .
Q. How do steric and electronic effects influence regioselectivity in triazolo-pyridine functionalization?
| Substituent | Electronic Effect | Observed Regioselectivity |
|---|---|---|
| 2-Bromo | Strong electron withdrawal | Favors nucleophilic attack at C8 |
| 5-Trifluoroethoxy | Moderate electron withdrawal | Directs electrophiles to C2 |
| Experimental validation via competitive reactions (e.g., Suzuki coupling with p-tolylboronic acid) is recommended . |
Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
Q. What methodologies validate conflicting hypotheses about metabolic stability?
- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (human vs. rat).
- LC-MS/MS Metabolite Identification : Look for hydroxylation at the propan-2-ol group or demethylation of trifluoroethoxy.
- Computational ADME Predictors : Use tools like SwissADME to cross-verify experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
